molecular formula C8H14O8 B017991 2,6-Anhydro-3-deoxy-D-glycero-D-talooctonate CAS No. 107573-28-4

2,6-Anhydro-3-deoxy-D-glycero-D-talooctonate

Cat. No.: B017991
CAS No.: 107573-28-4
M. Wt: 238.19 g/mol
InChI Key: KPSXOPOQCZNCGI-PDMHJPEASA-N
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Description

2,6-Anhydro-3-deoxy-D-glycero-D-talooctonate is a carbohydrate derivative with a unique structure that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Anhydro-3-deoxy-D-glycero-D-talooctonate typically involves the dehydration of specific sugar derivatives under controlled conditions. One common method includes the use of acid catalysts to promote the removal of water molecules, leading to the formation of the anhydro structure. The reaction conditions often require precise temperature control and the use of protective groups to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale dehydration processes using continuous flow reactors. These reactors allow for better control over reaction parameters and can handle larger quantities of starting materials. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Anhydro-3-deoxy-D-glycero-D-talooctonate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of different alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halides or amines in the presence of a suitable base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

2,6-Anhydro-3-deoxy-D-glycero-D-talooctonate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential as an antiviral agent due to its ability to inhibit certain viral enzymes.

    Industry: Utilized in the production of specialty chemicals and as a precursor for various biochemical compounds.

Mechanism of Action

The mechanism of action of 2,6-Anhydro-3-deoxy-D-glycero-D-talooctonate involves its interaction with specific molecular targets, such as enzymes. It can act as an inhibitor by binding to the active site of enzymes, thereby preventing the normal substrate from accessing the site. This inhibition can disrupt metabolic pathways and affect the overall biological activity of the target organism.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic acid
  • 2,6-Anhydro-3-deoxy-D-glycero-D-manno-non-2-enonic acid

Uniqueness

2,6-Anhydro-3-deoxy-D-glycero-D-talooctonate is unique due to its specific anhydro structure and the presence of a deoxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

2-[(3S,4S,5S,6R)-2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O8/c9-2-3-5(12)6(13)7(14)8(15,16-3)1-4(10)11/h3,5-7,9,12-15H,1-2H2,(H,10,11)/t3-,5-,6+,7+,8?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSXOPOQCZNCGI-PDMHJPEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)(CC(=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)(CC(=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30910365
Record name 2-Deoxyoct-3-ulopyranosonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30910365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107573-28-4
Record name 2,6-Anhydro-3-deoxyoctonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107573284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Deoxyoct-3-ulopyranosonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30910365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
2,6-Anhydro-3-deoxy-D-glycero-D-talooctonate

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